3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine

Description

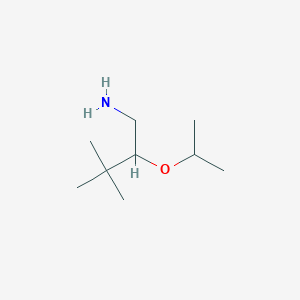

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine is a branched aliphatic amine featuring a dimethyl group at the third carbon and a propan-2-yloxy (isopropoxy) substituent at the second position.

Properties

Molecular Formula |

C9H21NO |

|---|---|

Molecular Weight |

159.27 g/mol |

IUPAC Name |

3,3-dimethyl-2-propan-2-yloxybutan-1-amine |

InChI |

InChI=1S/C9H21NO/c1-7(2)11-8(6-10)9(3,4)5/h7-8H,6,10H2,1-5H3 |

InChI Key |

PQIQCHVVEJRCLF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(CN)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine typically involves the alkylation of 3,3-dimethylbutan-1-amine with propan-2-ol under basic conditions. The reaction can be catalyzed by a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Alkyl halides or alcohols in the presence of a strong base can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

Key structural variations among similar amines include differences in branching, ether linkages, and aromatic substitutions. These modifications impact solubility, hydrogen-bonding capacity, and receptor interactions.

Physicochemical Properties

- Lipophilicity : The target compound’s isopropoxy and dimethyl groups increase logP compared to simpler amines like butan-1-amine, which has a logP of ~0.3. This property may enhance blood-brain barrier penetration .

- Hydrogen Bonding : Amines with ether linkages (e.g., isopropoxy) exhibit weaker hydrogen-bond acceptor capacity than alcohols, complicating thermodynamic modeling (e.g., PCP-SAFT’s limitations in amine mixtures) .

- Solubility : Bulky substituents (e.g., pyrimidinyl-piperazine in ) reduce aqueous solubility but improve target binding specificity.

Research Findings and Challenges

- Modeling Limitations : Asymmetric hydrogen-bonding in amines complicates phase-behavior predictions (e.g., pentan-2-one/butan-1-amine azeotrope in PCP-SAFT) .

- Synthetic Accessibility : The target compound’s branched structure may require specialized synthesis routes, akin to adamantane-based amines (e.g., 3-(adamantan-1-yl)propan-1-amine via nitrile intermediates) .

Biological Activity

3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine is a compound that has garnered attention for its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to a class of amines that are often evaluated for their pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial activity of compounds similar to this compound. For instance, synthetic derivatives of 1,3-bis(aryloxy)propan-2-amines have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MIC) ranging from 2.5 to 10 µg/ml (5.99 to 28.58 µM) . These findings suggest a bactericidal mechanism that may also be applicable to the studied compound.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (µg/ml) | Mechanism of Action |

|---|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | Staphylococcus aureus | 5.99 - 28.58 | Inhibition of cell division |

| 1,3-bis(aryloxy)propan-2-amines | Enterococcus faecalis | 10 | Targeting FtsZ protein |

The proposed mechanisms for the antibacterial activity of compounds in this class include:

- Inhibition of Cell Division Proteins : The compounds exhibit structural similarity to known ligands that target the FtsZ protein, which is crucial for bacterial cell division.

- Disruption of Membrane Integrity : Some related compounds have been shown to affect the integrity of bacterial membranes, leading to cell lysis.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various Mannich bases, which includes compounds similar to this compound. The research indicated that modifications in the amine structure could significantly enhance antibacterial potency .

Table 2: Summary of Case Studies on Mannich Bases

| Study Reference | Findings |

|---|---|

| Identified key structural features enhancing activity | |

| Explored pharmacophoric roles in related compounds |

Other Biological Activities

In addition to antibacterial properties, there is ongoing research into other potential activities such as:

- Anticancer Properties : Some derivatives have shown promise in inhibiting tumor growth through apoptosis induction in cancer cell lines .

- Neurobiological Effects : Investigations into neuroprotective effects are being conducted, focusing on how modifications in the amine structure can influence neurobiological pathways .

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing 3,3-Dimethyl-2-(propan-2-yloxy)butan-1-amine via cross-coupling reactions?

- Methodological Answer: Palladium-based catalysts (e.g., Pd(PPh₃)₂Cl₂) with CuI as a co-catalyst in polar aprotic solvents (e.g., acetonitrile) are widely used for analogous propargylamine syntheses. Optimization includes controlling stoichiometry (1.2–1.5 equiv aryl halide), inert atmospheres, and purification via flash chromatography (e.g., 10–40% EtOAc in pentane) . Triethylamine is often employed as a base to neutralize HI byproducts, with yields averaging 60–70% under these conditions.

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

- Methodological Answer: ¹H NMR should resolve signals for the isopropyloxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for methine) and the tertiary amine (δ 2.3–2.6 ppm for NH₂). ¹³C NMR will confirm quaternary carbons (C3, C3-dimethyl groups) and ether linkages. HRMS (ESI+) provides molecular ion validation (e.g., [M+H]⁺), with deviations < 2 ppm confirming purity .

Advanced Research Questions

Q. What computational models address phase behavior discrepancies in amine-containing mixtures like this compound?

- Methodological Answer: The PCP-SAFT equation of state is used but struggles with asymmetric hydrogen bonding in amines. To improve accuracy, incorporate quantum-mechanical descriptors for amine donor-acceptor asymmetry and validate against vapor-liquid equilibrium (VLE) data. For example, recalibrate association parameters using high-resolution FTIR spectroscopy to quantify H-bond strength .

Q. How can contradictory reactivity data for tertiary amines in protic solvents be resolved?

- Methodological Answer: Contradictions arise from solvent-dependent protonation equilibria. Use pH-controlled kinetic studies (e.g., buffered aqueous methanol) to isolate nucleophilic vs. electrophilic pathways. For hydrolysis stability, monitor degradation via LC-MS under acidic (0.1 M HCl) and basic (0.1 M NaOH) conditions at 60°C, comparing half-lives .

Q. What strategies optimize enantioselective synthesis of this compound?

- Methodological Answer: Employ chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps or asymmetric hydrogenation using Ru-BINAP catalysts. Monitor enantiomeric excess (ee) via chiral GC (e.g., β-cyclodextrin columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). For dynamic resolution, use lipases (e.g., CAL-B) in biphasic systems .

Q. How does steric hindrance in this compound influence its coordination chemistry?

- Methodological Answer: Conduct titration experiments with transition metals (e.g., Cu²⁺, Pd²⁺) in THF, monitored by UV-Vis and EPR spectroscopy. Compare stability constants (log K) with less hindered analogs. X-ray crystallography of metal complexes reveals geometric distortions (e.g., tetrahedral vs. square planar), validated by DFT calculations .

Data Analysis and Contradiction Resolution

Q. Why do solubility predictions for this compound diverge from experimental data in polar solvents?

- Methodological Answer: Computational models often underestimate steric effects on solvation. Combine COSMO-RS simulations with experimental Hansen solubility parameters. Measure partition coefficients (log P) via shake-flask assays (octanol/water) and correlate with molecular dynamics (MD) trajectories of solvent-amine interactions .

Q. How can conflicting bioactivity results in amine-based compounds be systematically addressed?

- Methodological Answer: Standardize assays using CO₂-enriched environments (e.g., 0.1% v/v) to mimic physiological conditions, as seen in mosquito attraction studies. For receptor binding, employ SPR (surface plasmon resonance) with immobilized targets (e.g., GPCRs) and control for amine oxidation via LC-MS stability checks .

Safety and Handling

Q. What safety protocols are critical when handling this compound in catalytic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.